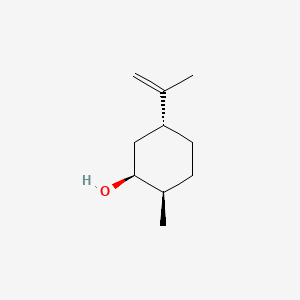
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- is a chiral monoterpenoid alcohol derived from carvone. It is a naturally occurring compound found in essential oils of various plants, including spearmint and caraway. The compound is known for its pleasant minty aroma and is used in the flavor and fragrance industry. Its unique stereochemistry makes it an interesting subject for research in organic chemistry and related fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- typically involves the reduction of carvone. One common method is the catalytic hydrogenation of carvone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This reaction selectively reduces the carbon-carbon double bond in carvone to yield Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)-.
Another method involves the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent like methanol. This method is advantageous due to its mild reaction conditions and high selectivity.
Industrial Production Methods
Industrial production of Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- often employs catalytic hydrogenation due to its scalability and efficiency. The process involves the use of large-scale hydrogenation reactors where carvone is subjected to hydrogen gas in the presence of a metal catalyst. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carvone or other oxygenated derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- can yield dihydrocarveol, a fully saturated alcohol.
Substitution: The hydroxyl group in Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Carvone and other oxygenated derivatives.
Reduction: Dihydrocarveol.
Substitution: Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- chloride.
Wissenschaftliche Forschungsanwendungen
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma. Additionally, it is used as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- involves its interaction with various molecular targets. In biological systems, it is believed to interact with enzymes and receptors, modulating their activity. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. The exact molecular pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- can be compared with other similar compounds such as:
Carvone: The precursor to Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)-, carvone has a similar structure but contains a carbon-carbon double bond.
Dihydrocarveol: A fully saturated alcohol derived from Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- through further reduction.
Menthol: Another monoterpenoid alcohol with a similar minty aroma but different stereochemistry.
The uniqueness of Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- lies in its specific stereochemistry, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
20549-48-8 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(1S,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10+/m1/s1 |
InChI-Schlüssel |
KRCZYMFUWVJCLI-BBBLOLIVSA-N |
SMILES |
CC1CCC(CC1O)C(=C)C |
Isomerische SMILES |
C[C@@H]1CC[C@H](C[C@@H]1O)C(=C)C |
Kanonische SMILES |
CC1CCC(CC1O)C(=C)C |
Siedepunkt |
224.5 °C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















